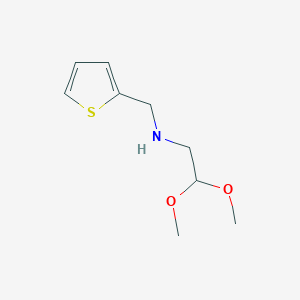amine](/img/structure/B7858900.png)
[(4-Methyl-3-nitrophenyl)methyl](propan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-3-nitrophenyl)methylamine is an organic compound that features a nitro group and a methyl group attached to a benzene ring, with a secondary amine group linked to an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-3-nitrophenyl)methylamine typically involves a multi-step process:
Nitration: The starting material, 4-methylbenzyl chloride, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, forming 4-methyl-3-nitrobenzyl chloride.
Amination: The nitro compound is then subjected to a nucleophilic substitution reaction with isopropylamine under basic conditions to replace the chloride with the amine group, yielding (4-Methyl-3-nitrophenyl)methylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-3-nitrophenyl)methylamine can undergo several types of chemical reactions:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products
Reduction: 4-methyl-3-aminophenylmethyl(propan-2-yl)amine.
Oxidation: 4-carboxy-3-nitrophenylmethyl(propan-2-yl)amine.
Substitution: Various N-alkyl or N-acyl derivatives.
Scientific Research Applications
(4-Methyl-3-nitrophenyl)methylamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceuticals, particularly those targeting neurological conditions due to its amine functionality.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific electronic properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of (4-Methyl-3-nitrophenyl)methylamine depends on its specific application:
In medicinal chemistry: , it may act as a neurotransmitter analog, interacting with specific receptors in the brain.
In materials science: , its electronic properties can be exploited in the design of conductive polymers or other advanced materials.
Comparison with Similar Compounds
(4-Methyl-3-nitrophenyl)methylamine can be compared with other similar compounds such as:
4-Methyl-3-nitrobenzylamine: Lacks the isopropyl group, which may affect its reactivity and applications.
4-Methyl-3-aminophenylmethyl(propan-2-yl)amine:
4-Carboxy-3-nitrophenylmethyl(propan-2-yl)amine:
Properties
IUPAC Name |
N-[(4-methyl-3-nitrophenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)12-7-10-5-4-9(3)11(6-10)13(14)15/h4-6,8,12H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCMEWHIYWNBDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-bromophenyl)methyl]-N-methyloxane-4-carboxamide](/img/structure/B7858822.png)
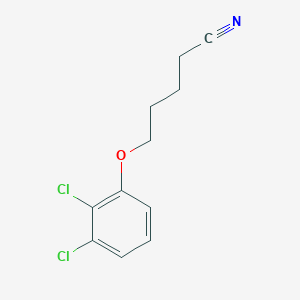
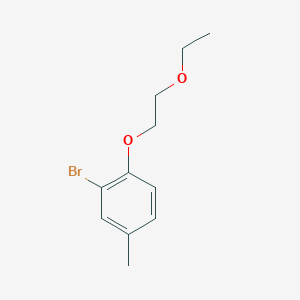
![4-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]butanoic acid](/img/structure/B7858833.png)
![4-[[(E)-3-(2-methoxyphenyl)prop-2-enoyl]amino]butanoic acid](/img/structure/B7858838.png)
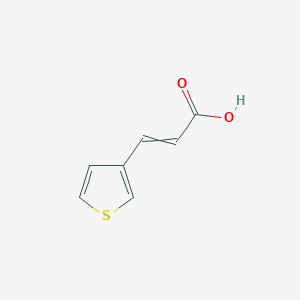
![N-((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)cyclopropanamine](/img/structure/B7858858.png)
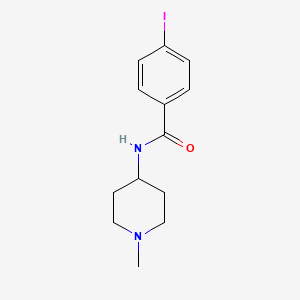
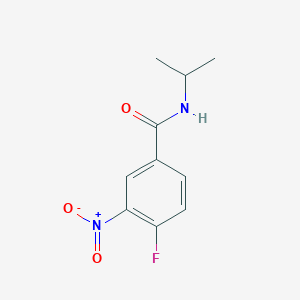
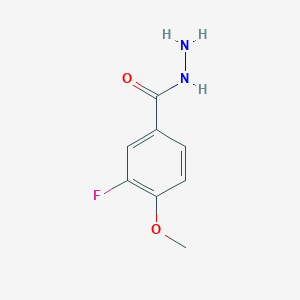

![5-[2-(Cyclopropylcarbamoyl)anilino]-5-oxopentanoic acid](/img/structure/B7858892.png)
